molecular formula C10H13NO3 B1315781 Methyl 4-(2-aminoethoxy)benzoate CAS No. 56850-93-2

Methyl 4-(2-aminoethoxy)benzoate

Cat. No. B1315781
CAS RN: 56850-93-2
M. Wt: 195.21 g/mol
InChI Key: SMRYWTZXDXXQKC-UHFFFAOYSA-N
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Description

“Methyl 4-(2-aminoethoxy)benzoate” is a chemical compound . It is related to “Methyl benzoate”, which is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .


Synthesis Analysis

A practical and convergent synthetic route of abexinostat, a drug that has “Methyl 4-(2-aminoethoxy)benzoate” as a key intermediate, was developed successfully . The key intermediate was prepared from 1-(2-hydroxyphenyl)ethan-1-one in 76.6% yield over 4 steps . “Methyl 4-(2-aminoethoxy)benzoate hydrochloride” was synthesized from methyl 4-hydroxybenzoate in 97.0% yield over 2 steps .


Molecular Structure Analysis

“Methyl 4-(2-aminoethoxy)benzoate” contains total 30 bond(s); 15 non-H bond(s), 7 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s) . The chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-(2-aminoethoxy)benzoate has been explored in various synthetic pathways, demonstrating its versatility as a chemical compound. For instance, it was synthesized via two pathways, starting from 4-(bromomethyl)benzophenone and methyl 4-(bromomethyl)benzoate, respectively, and characterized using techniques like NMR and IR (Tang, Zhu, & Luo, 2006). Another study described a new reagent, methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), for N-phthaloylation of amino acids and derivatives, demonstrating the compound's role in improving synthesis procedures (Casimir, Guichard, & Briand, 2002).

Biomedical Applications

In biomedical research, Methyl 4-(2-aminoethoxy)benzoate derivatives have been studied for their potential applications. For instance, a study investigated the inhibition of Paraoxonase 1 (PON1) by methyl benzoate compounds. This study found that these compounds could inhibit PON1 activity, suggesting potential relevance in pharmacology (Korkmaz et al., 2022). Another research area involves understanding the photophysical behavior of drugs, where the study of methyl 2-amino-4,5-dimethoxy benzoate in different environments provided insights into the hydrophobic effect of nanocages on guest molecules (Tormo, Organero, & Douhal, 2005).

Material Science and Photopolymerization

In material science, methyl benzoate derivatives are studied for their potential applications in photopolymerization. For example, a novel compound, methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate 4, was proposed as a photoiniferter, showing promise in the development of new photopolymerization techniques (Guillaneuf et al., 2010).

Aromatic Acid Degradation

Research in biochemistry has explored the role of Methyl 4-(2-aminoethoxy)benzoate in aromatic acid degradation pathways. In one study, the degradation of benzoate and methylbenzoate by Pseudomonas putida was investigated, highlighting the importance of understanding microbial processes in environmental and industrial contexts (Cowles, Nichols, & Harwood, 2000).

Liquid Crystalline Properties

The compound's liquid crystalline properties have been studied, with research focusing on the synthesis of novel materials like triaromatic ester group-containing diepoxides and aromatic diamines. These studies contribute to the development of new materials with specific optical and physical properties (Mormann & Bröcher, 1998).

Environmental Monitoring

Methyl 4-(2-aminoethoxy)benzoate is also relevant in environmental science, particularly in monitoring and analyzing waste water. A study employed a methyl benzoate extraction procedure for determining small amounts of phenol compounds in waste, demonstrating the compound's role in environmental analysis (Morita & Nakamura, 2010)

Safety And Hazards

“Methyl 4-(2-aminoethoxy)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-(2-aminoethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRYWTZXDXXQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555869
Record name Methyl 4-(2-aminoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-aminoethoxy)benzoate

CAS RN

56850-93-2
Record name Methyl 4-(2-aminoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) solution of 2-(N-tert-butoxycarbonylamino)ethanol (3.20 g, 19.9 mmol), methyl 4-hydroxybenzoate (3.02 g, 19.9 mmol) and Ph3P (6.25 g, 23.8 mmol) in THF (50 ml) was added dropwise DIAD (4.69 ml, 23.8 mmol) over for 5 min. The reaction mixture was heated under reflux for 3 hr. The mixture was evaporated and the residue was dissolved in CH2Cl2 (30 ml) and TFA (30 ml). The reaction mixture was stirred at room temperature overnight. The mixture was concentrated in vacuo and the residue was dissolved in CHCl3 and H2O. The solution was made basic by sat. NaHCO3 and extracted with CHCl3. The extract was washed with brine, dried over Na2SO4 and evaporated. The residue was purified by column chromatography on silica-gel with CHCl3-MeOH (30:1, v/v) as eluent to give methyl 4-(2-aminoethoxy)benzoate (1.03 g, 34% for 2 steps) as a colorless oil. 1H-NMR (CDCl3) δ 3.10–3.13 (m, 2 H), 3.89 (s, 3 H), 4.03–4.06 (m, 2 H), 6.92–6.94 (m, 2 H), 7.98–8.00 (m, 2 H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
3.02 g
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reactant
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Quantity
6.25 g
Type
reactant
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Quantity
50 mL
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solvent
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Quantity
4.69 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-[2-(2,2-dimethyl-propionylamino)-ethoxy]-benzoic acid methyl ester (350 mg) in EtOH (6 mL) at 0° C. was added concentrated HCl (3 mL). The solution was warmed to room temperature and was concentrated in vacuo to provide the hydrochloride salt of 4-(2-amino-ethoxy)-benzoic acid methyl ester (266 mg) as a white solid which was used in the next step without further purification.
Name
4-[2-(2,2-dimethyl-propionylamino)-ethoxy]-benzoic acid methyl ester
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

19-2 (1.59 g, 4.89 mmol) was suspended in 25 mL MeOH. Upon addition of hydrazine (2.0 mL, 64 mmol) the reaction became homogeneous. After 20 h a heavy precipitate had formed. The pH was adjusted to 1 by addition of 6N HCl, MeOH evaporated, and the solid suspended in 1N HCl. After filtering through Celite, the filtrate was washed with CH2Cl2, the pH was adjusted to 12 with 6N NaOH. The aqueous layer was extracted with fresh CH2Cl2. This organic phase was dried (Na2SO4) and concentrated providing 19-3 as a white solid.
Name
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
2 mL
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
G Saenz, C Scott - Journal of Polymer Science Part A: Polymer …, 2018 - Wiley Online Library
In recent years, there have been concerted efforts to replace petrochemical products with those from renewable sources due to the unsustainability of petroleum feedstock, and the …
Number of citations: 5 onlinelibrary.wiley.com
R De Vreese, M D'hooghe - European Journal of Medicinal Chemistry, 2017 - Elsevier
This paper provides an overview of the synthesis and biological activity of the most representative benzohydroxamic acid-based histone deacetylase inhibitors published to date. …
Number of citations: 49 www.sciencedirect.com
W Yan, L Ling, Y Wu, K Yang, R Liu… - Journal of Medicinal …, 2021 - ACS Publications
Adenosine is an immunosuppressive factor in the tumor microenvironment mainly through activation of the A 2A adenosine receptor (A 2A R), which is a mechanism hijacked by tumors …
Number of citations: 14 pubs.acs.org
R De Vreese - 2017 - biblio.ugent.be
The hydroxamic acid functionality is an important group in different chemistry disciplines, such as coordination chemistry and medicinal chemistry, due to its excellent metal-chelating …
Number of citations: 3 biblio.ugent.be
G Saenz - 2022 - scholarsjunction.msstate.edu
Natural compounds have been the primary resource used to produce polymeric materials by humankind since the mid-1900s. Yet, progress in bio-based polymers from renewable …
Number of citations: 0 scholarsjunction.msstate.edu
P Pellegrini - 2008 - search.proquest.com
This thesis reports on the synthesis, characterisation and biological evaluation of a number of metal complexes designed to interact with the αvβ3 integrin receptor, an important …
Number of citations: 1 search.proquest.com
SJ Kirincich, J Xiang, N Green, S Tam, HY Yang… - Bioorganic & medicinal …, 2009 - Elsevier
The synthesis and optimization of a class of trisubstituted quinazoline-2,4(1H,3H)-dione cPLA 2 α inhibitors are described. Utilizing pharmacophores that were found to be important in …
Number of citations: 40 www.sciencedirect.com

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